Methyl 6-bromo-5-hydroxypyridine-3-carboxylate
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Overview
Description
“Methyl 6-bromo-5-hydroxypyridine-3-carboxylate” is a chemical compound with the molecular formula C7H6BrNO3 . It is a light pink solid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-5-hydroxypyridine-3-carboxylate” can be represented by the InChI code1S/C7H6BrNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3
. Physical And Chemical Properties Analysis
“Methyl 6-bromo-5-hydroxypyridine-3-carboxylate” is a light pink solid at room temperature . It has a molecular weight of 232.03 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a building block for the synthesis of various pharmacologically active molecules. Its bromo and hydroxy groups make it a versatile intermediate for constructing complex structures, particularly in the development of new drugs targeting neurological disorders and cancer .
Agriculture
Methyl 6-bromo-5-hydroxypyridine-3-carboxylate finds applications in agriculture through the synthesis of agrochemicals. Researchers explore its potential in creating novel pesticides and herbicides that offer improved safety profiles and efficacy against resistant strains of pests and weeds .
Material Science
In material science, this compound’s reactivity is harnessed to develop new polymeric materials. Its ability to undergo various chemical reactions allows for the creation of polymers with specific properties, such as increased thermal stability or biodegradability .
Environmental Science
Environmental scientists are interested in this compound for its potential use in environmental remediation. Its chemical structure could be key in synthesizing compounds that help in the breakdown of pollutants or in the development of sensors for environmental monitoring .
Biochemistry
Biochemists study Methyl 6-bromo-5-hydroxypyridine-3-carboxylate for its role in enzyme inhibition. It serves as a precursor for inhibitors that can regulate enzyme activity, which is crucial in understanding disease mechanisms and developing therapeutic strategies .
Pharmacology
In pharmacology, the compound is investigated for its pharmacokinetic properties. It could be used to modify the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceuticals, thereby enhancing their efficacy and reducing side effects .
Safety and Hazards
Future Directions
While there is limited information on “Methyl 6-bromo-5-hydroxypyridine-3-carboxylate”, similar compounds have been studied for their potential neuroprotective and anti-inflammatory properties . This suggests that “Methyl 6-bromo-5-hydroxypyridine-3-carboxylate” could also be a subject of future research in these areas.
Mechanism of Action
Target of Action
Methyl 6-bromo-5-hydroxypyridine-3-carboxylate, also known as methyl 6-bromo-5-hydroxynicotinate, is a chemical compound with the molecular weight of 232.03 It is structurally similar to 3-hydroxy-2-methylpyridine-5-carboxylate, which is a substrate for the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases .
Mode of Action
Based on its structural similarity to 3-hydroxy-2-methylpyridine-5-carboxylate, it can be hypothesized that it may interact with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate, NADH, NADPH, H+, and O2 .
Biochemical Pathways
3-hydroxy-2-methylpyridinecarboxylate dioxygenase, an enzyme that may interact with this compound, participates in vitamin b6 metabolism .
Action Environment
It is known that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
properties
IUPAC Name |
methyl 6-bromo-5-hydroxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFZBMAPXCTBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-5-hydroxypyridine-3-carboxylate |
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